[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.: 1936045-51-0
VCID: VC6293415
InChI: InChI=1S/C8H11NO2S/c1-12(2,11)9-7-3-5-8(10)6-4-7/h3-6,10H,1-2H3
SMILES: CS(=NC1=CC=C(C=C1)O)(=O)C
Molecular Formula: C8H11NO2S
Molecular Weight: 185.24

[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone

CAS No.: 1936045-51-0

Cat. No.: VC6293415

Molecular Formula: C8H11NO2S

Molecular Weight: 185.24

* For research use only. Not for human or veterinary use.

[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone - 1936045-51-0

Specification

CAS No. 1936045-51-0
Molecular Formula C8H11NO2S
Molecular Weight 185.24
IUPAC Name 4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol
Standard InChI InChI=1S/C8H11NO2S/c1-12(2,11)9-7-3-5-8(10)6-4-7/h3-6,10H,1-2H3
Standard InChI Key NZHKRALTGNTRBA-UHFFFAOYSA-N
SMILES CS(=NC1=CC=C(C=C1)O)(=O)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[[dimethyl(oxo)-λ⁶-sulfanylidene]amino]phenol, reflects its core structure . Key features include:

  • A hydroxyphenyl group (C6H5OHC_6H_5OH) at position 4.

  • A dimethylsulfanone moiety ((CH3)2S=O(CH_3)_2S=O) connected via an imino bridge (N=-N=).

The planar hydroxyphenyl group facilitates hydrogen bonding, while the sulfanone group introduces polarity and electrophilic reactivity.

Table 1: Structural Identifiers

PropertyValueSource
IUPAC Name4-[[dimethyl(oxo)-λ⁶-sulfanylidene]amino]phenol
SMILESCS(=NC1=CC=C(C=C1)O)(=O)C
InChI KeyNZHKRALTGNTRBA-UHFFFAOYSA-N
Molecular FormulaC8H11NO2SC_8H_{11}NO_2S
Molecular Weight185.24 g/mol

Spectral and Computational Data

PubChem’s computed properties provide insights into its physicochemical behavior:

  • XLogP3-AA: 1.7 (moderate lipophilicity) .

  • Topological Polar Surface Area: 58 Ų (high polarity due to -OH and S=O groups) .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (-OH) and 3 acceptors (S=O, N=, -OH) .

Synthesis and Production

Synthetic Routes

Publicly available literature on synthesis is limited, but analogous sulfanone derivatives are typically synthesized via:

  • Condensation Reactions: Reaction of 4-aminophenol with dimethyl sulfoxide (DMSO) under oxidative conditions.

  • Sulfonation: Introduction of sulfone groups to amine precursors using sulfur-containing reagents.

Industrial-scale methods remain undocumented, suggesting opportunities for process optimization .

Physical and Chemical Properties

Physicochemical Profile

The compound’s properties are derived from computational and experimental data:

Table 2: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported-
Boiling PointNot reported-
Density1.32 g/cm³ (estimated)
SolubilityLikely polar solvents (e.g., DMSO)
StabilityStable under inert conditions

Reactivity

  • Oxidation: The sulfone group (S=OS=O) is resistant to further oxidation.

  • Nucleophilic Substitution: The imino nitrogen may react with electrophiles.

  • Hydrogen Bonding: The phenolic -OH group participates in intermolecular interactions .

Applications and Industrial Relevance

SupplierPackagingPrice
AK Scientific100 mg$353
AK Scientific500 mg$731
AK Scientific2.5 g$1,683
Shanghai Hao Zhun Biological TechnologyCustomQuote

Future Perspectives

Research Directions

  • Synthetic Optimization: Develop scalable, high-yield routes.

  • Biological Screening: Evaluate antimicrobial or anticancer potential.

  • Materials Science: Explore use in polymers or catalysts.

Challenges

  • Data Scarcity: Limited public studies on synthesis and applications.

  • Cost Barriers: High pricing restricts large-scale experimentation .

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